molecular formula C9H7ClO4S B14543377 4-[(Chlorocarbonyl)sulfanyl]phenyl methyl carbonate CAS No. 62262-82-2

4-[(Chlorocarbonyl)sulfanyl]phenyl methyl carbonate

Cat. No.: B14543377
CAS No.: 62262-82-2
M. Wt: 246.67 g/mol
InChI Key: SNHUONUSGHEXMJ-UHFFFAOYSA-N
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Description

4-[(Chlorocarbonyl)sulfanyl]phenyl methyl carbonate is an organic compound with a complex structure that includes both chlorocarbonyl and sulfanyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Chlorocarbonyl)sulfanyl]phenyl methyl carbonate typically involves the reaction of 4-mercaptophenyl methyl carbonate with phosgene. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

4-Mercaptophenyl methyl carbonate+Phosgene4-[(Chlorocarbonyl)sulfanyl]phenyl methyl carbonate\text{4-Mercaptophenyl methyl carbonate} + \text{Phosgene} \rightarrow \text{this compound} 4-Mercaptophenyl methyl carbonate+Phosgene→4-[(Chlorocarbonyl)sulfanyl]phenyl methyl carbonate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(Chlorocarbonyl)sulfanyl]phenyl methyl carbonate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chlorocarbonyl group can be reduced to form corresponding alcohols.

    Substitution: The chlorocarbonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

4-[(Chlorocarbonyl)sulfanyl]phenyl methyl carbonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(Chlorocarbonyl)sulfanyl]phenyl methyl carbonate involves its interaction with various molecular targets. The chlorocarbonyl group can react with nucleophiles, while the sulfanyl group can participate in redox reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(Chlorocarbonyl)oxy]methylphenylboronic acid
  • 4-Chlorocarbonylbenzeneboronic anhydride

Properties

CAS No.

62262-82-2

Molecular Formula

C9H7ClO4S

Molecular Weight

246.67 g/mol

IUPAC Name

S-(4-methoxycarbonyloxyphenyl) chloromethanethioate

InChI

InChI=1S/C9H7ClO4S/c1-13-9(12)14-6-2-4-7(5-3-6)15-8(10)11/h2-5H,1H3

InChI Key

SNHUONUSGHEXMJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)OC1=CC=C(C=C1)SC(=O)Cl

Origin of Product

United States

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